molecular formula C18H18ClNO6S B3480069 (4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate

(4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate

Cat. No.: B3480069
M. Wt: 411.9 g/mol
InChI Key: VRBRRXSJQJWIKX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate is an organic compound that belongs to the class of phenylmorpholines This compound is characterized by the presence of a morpholine ring, a benzene ring, and various functional groups including a methoxy group, a chloro group, and a sulfonyl group

Preparation Methods

The synthesis of (4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Intermediate: The initial step involves the preparation of a benzene ring intermediate with the desired substituents.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

(4-Methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate can be compared with similar compounds such as:

    Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate: This compound has a similar structure but with a methyl ester group instead of a methoxy group.

    Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has different chemical properties and applications.

Properties

IUPAC Name

(4-methoxyphenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-24-13-2-4-14(5-3-13)26-18(21)16-12-15(6-7-17(16)19)27(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBRRXSJQJWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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